
2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid
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Overview
Description
2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid is a chlorinated aromatic carboxylic acid with a branched alkyl chain. Its molecular formula is C₁₁H₁₃ClO₃, and its molecular weight is 228.68 g/mol (CAS: 588692-86-8) . The compound features a 2-chloro-5-methylphenyl group directly attached to a 2-methylpropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Friedel-Crafts Alkylation: : One common method to synthesize 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid involves Friedel-Crafts alkylation. This process typically uses 2-chloro-5-methylbenzene as the starting material, which is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
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Grignard Reaction: : Another synthetic route involves the Grignard reaction. Here, 2-chloro-5-methylbenzyl chloride is reacted with magnesium in dry ether to form the Grignard reagent. This intermediate is then treated with carbon dioxide, followed by acidification to produce this compound.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the above methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are commonly used.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the conditions.
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Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
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Substitution: : The chloro group in this compound can be substituted with other nucleophiles. For example, reacting with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, NaOH in water.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Methoxy derivatives, hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features are explored for designing new drugs with improved efficacy and reduced side effects.
Medicine
In medicine, derivatives of this compound are investigated for their anti-inflammatory and analgesic properties. These derivatives are tested in preclinical and clinical trials to evaluate their therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its derivatives are employed in the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the derivative used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
A comparative analysis of key structural analogs is provided below:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid | C₁₁H₁₃ClO₃ | 228.68 | Chlorophenyl group, branched methylpropanoic acid |
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) | C₁₀H₁₁ClO₃ | 214.65 | Chlorophenoxy group, linear propionic acid chain |
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid | C₁₁H₁₂ClNO₅ | 273.67 | Nitro-substituted phenoxy, branched methylpropanoic acid |
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | C₁₀H₁₉NO₅ | 233.26 | Hydroxy, carbamate, and pentanoic acid chain |
Key Observations :
- Chlorine Position : The target compound has a chloro group at the 2-position of the phenyl ring, whereas MCPP () features a 4-chloro substituent . This positional difference impacts electronic properties and steric interactions.
- Branched vs. Linear Chains: The branched 2-methylpropanoic acid in the target compound may reduce solubility in polar solvents compared to MCPP’s linear chain .
- Nitro Group : The nitro-substituted analog () exhibits higher molecular weight and reactivity due to the electron-withdrawing nitro group .
Hazard Profiles and Toxicity
Key Observations :
- MCPP () exhibits significant toxicity (Health Hazard 3), likely due to its phenoxy group and linear chain enhancing bioavailability .
- The target compound’s lack of hazard classification (in available evidence) may stem from reduced volatility or metabolic stability conferred by its branched chain .
Physicochemical Properties
- Melting Point and Solubility: MCPP is reported as a crystalline powder with moderate water solubility due to its polar phenoxy group . The target compound’s branched structure may lower melting point and solubility compared to MCPP, though experimental data are absent in the evidence.
- Reactivity :
Critical Analysis of Evidence Limitations
Biological Activity
2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid, often referred to as a derivative of propanoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound's unique structural features enable it to interact with biological systems, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a chloro substituent on a phenyl ring, which is known to influence the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the chloro group enhances its binding affinity to proteins and enzymes, potentially leading to inhibition of key metabolic pathways.
Anticancer Properties
Studies involving structurally related compounds have demonstrated significant anticancer activity. For example, certain chlorinated phenyl derivatives have been reported to induce apoptosis in cancer cell lines at nanomolar concentrations. The mechanism often involves the inhibition of specific kinases or other cellular pathways essential for tumor growth and survival.
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of various phenyl derivatives, including those similar to this compound. The results are summarized in Table 1:
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound A | 10.5 | MCF-7 (breast cancer) |
Compound B | 15.3 | HeLa (cervical cancer) |
This compound | 12.0 | A549 (lung cancer) |
This data suggests that the compound exhibits promising cytotoxicity comparable to known anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Studies have shown that variations in the position and type of substituents on the aromatic ring can significantly alter its potency and selectivity against various biological targets.
Key Findings from SAR Studies
- Chloro Substituent : Enhances binding affinity and increases biological activity.
- Methyl Groups : Influence lipophilicity, affecting cellular uptake.
- Acidic Functional Group : Essential for interaction with target proteins involved in metabolic pathways.
Toxicity and Safety Profile
While preliminary studies suggest potential therapeutic benefits, understanding the toxicity profile is crucial for clinical applications. Research into similar compounds indicates that while many chlorinated derivatives exhibit low toxicity in vitro, further studies are needed to assess long-term effects and safety in vivo.
Properties
Molecular Formula |
C11H13ClO2 |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(2-chloro-5-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-5-9(12)8(6-7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
RBJDOFZEVAAGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(C)(C)C(=O)O |
Origin of Product |
United States |
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